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molecular formula C7H7ClN4O B8644307 3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine

3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B8644307
M. Wt: 198.61 g/mol
InChI Key: QRGFGUKSXFUPHC-UHFFFAOYSA-N
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Patent
US09321777B2

Procedure details

The 3-chloro-6-ethoxy[1,2,4]triazolo[4,3-b]pyridazine was prepared according to the method described in Example 16b, but using 1 g of commercial 3,6-dichloro[1,2,4]triazolo[4,3-b]pyridazine, 1.71 g of a solution at 21% of sodium ethoxide in ethanol and 30 cm3 of dioxane, after reaction at reflux for 5.5 h. 874 mg of 3-chloro-6-ethoxy[1,2,4]triazolo[4,3-b]pyridazine are thus obtained in the form of a whitish powder, the characteristics are as follows:
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:6]2[N:7]=[C:8](Cl)[CH:9]=[CH:10][C:5]2=[N:4][N:3]=1.[O-:12][CH2:13][CH3:14].[Na+]>C(O)C.O1CCOCC1>[Cl:1][C:2]1[N:6]2[N:7]=[C:8]([O:12][CH2:13][CH3:14])[CH:9]=[CH:10][C:5]2=[N:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NN=C2N1N=C(C=C2)Cl
Step Two
Name
solution
Quantity
1.71 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 3-chloro-6-ethoxy[1,2,4]triazolo[4,3-b]pyridazine was prepared
CUSTOM
Type
CUSTOM
Details
after reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5.5 h
Duration
5.5 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=C2N1N=C(C=C2)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 874 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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